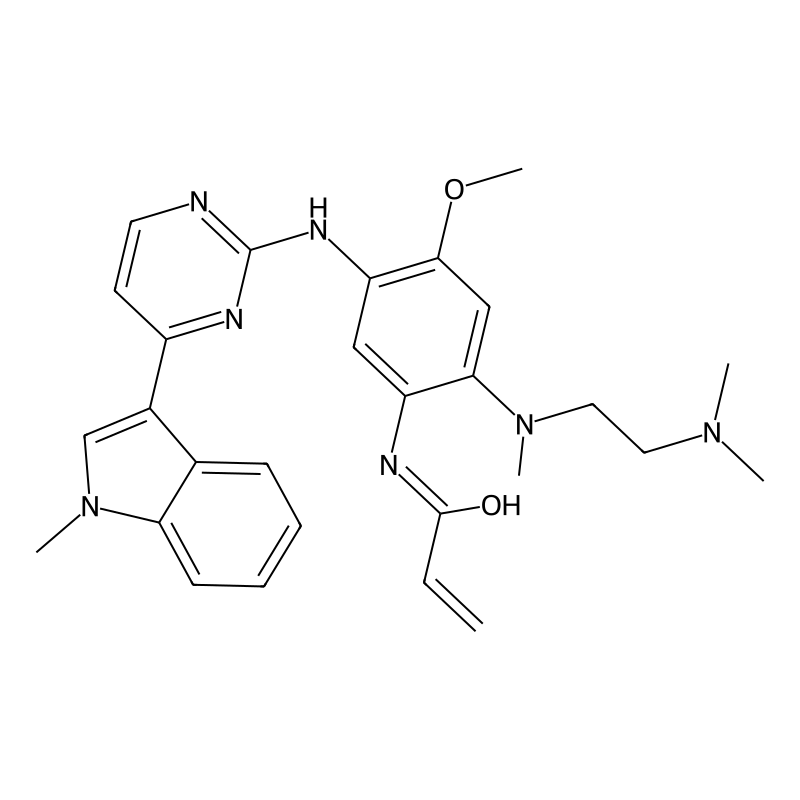

Osimertinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Osimertinib (CAS 1421373-65-0) is a third-generation, orally bioavailable, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Unlike first-generation reversible inhibitors (e.g., erlotinib, gefitinib), Osimertinib is structurally engineered to covalently bind to the Cys797 residue within the ATP-binding pocket of EGFR, specifically targeting the T790M resistance mutation alongside primary sensitizing mutations (e.g., L858R, Exon 19 deletions)[1]. In procurement and material selection, Osimertinib is not merely a therapeutic agent but a critical laboratory benchmark. It is heavily utilized as a positive control for mutant-selective kinase inhibition, a reference standard in drug metabolism and pharmacokinetics (DMPK) for blood-brain barrier penetrance, and the definitive baseline compound for modeling C797S-mediated acquired resistance in next-generation drug discovery pipelines [2].

References

- [1] Cross, D. A., et al. 'AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer.' Cancer Discovery 4.9 (2014): 1046-1061.

- [2] Thress, K. S., et al. 'Acquired EGFR C797S mutation mediates resistance to AZD9291 in non-small cell lung cancer harboring EGFR T790M.' Nature Medicine 21.6 (2015): 560-562.

Substituting Osimertinib with other EGFR TKIs fundamentally compromises assay integrity and in vivo model validity. First-generation TKIs like gefitinib and erlotinib are reversible inhibitors that fail to overcome the steric hindrance introduced by the T790M 'gatekeeper' mutation, rendering them useless in resistant cell lines [1]. Second-generation irreversible TKIs, such as afatinib, successfully bind T790M but exhibit higher affinity for wild-type EGFR, leading to dose-limiting epithelial and gastrointestinal toxicity in animal models before therapeutic concentrations are reached . Furthermore, alternative third-generation TKIs like rociletinib suffer from high efflux transporter clearance, making them incapable of penetrating the blood-brain barrier for orthotopic CNS metastasis models [2]. Consequently, Osimertinib cannot be substituted when mutant selectivity or CNS exposure is required.

References

- [1] Cross, D. A., et al. 'AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer.' Cancer Discovery 4.9 (2014): 1046-1061.

- [3] Colclough, N., et al. 'Preclinical Comparison of the Blood–brain barrier Permeability of Osimertinib with Other EGFR TKIs.' Clinical Cancer Research 27.1 (2021): 189-201.

Mutant-Selective Kinase Inhibition vs. Wild-Type Toxicity

In biochemical assays, Osimertinib demonstrates profound selectivity for resistance mutations over wild-type (WT) EGFR, a critical factor for in vivo tolerability. Osimertinib exhibits an IC50 of 11.44 nM for the L858R/T790M double mutant and 493.8 nM for WT EGFR, representing a ~43-fold selectivity window [1]. In stark contrast, the second-generation irreversible inhibitor Afatinib displays an inverted selectivity profile, with an IC50 of 10 nM for L858R/T790M but 0.5 nM for WT EGFR (20-fold more potent against WT) . This makes Afatinib unsuitable for mutant-specific in vivo models due to dose-limiting WT-mediated toxicity.

| Evidence Dimension | In vitro IC50 (L858R/T790M vs. WT EGFR) |

| Target Compound Data | 11.44 nM (Mutant) vs. 493.8 nM (WT) |

| Comparator Or Baseline | Afatinib: 10 nM (Mutant) vs. 0.5 nM (WT) |

| Quantified Difference | Osimertinib is ~43-fold selective for the mutant; Afatinib is 20-fold selective for WT. |

| Conditions | Cell-free biochemical kinase assays / LoVo cell models |

Procuring Osimertinib ensures researchers can achieve complete T790M target engagement in xenograft models without confounding the efficacy readouts through wild-type EGFR toxicity.

Blood-Brain Barrier (BBB) Penetrance for Orthotopic Models

For researchers developing orthotopic brain metastasis models, Osimertinib provides significantly higher CNS exposure compared to earlier generation TKIs. In murine pharmacokinetic studies, Osimertinib achieved an unbound brain-to-plasma partition coefficient (K_p,uu,brain) of 0.39, indicating substantial BBB penetrance [1]. The first-generation inhibitor Gefitinib achieved a K_p,uu,brain of only 0.02, while the third-generation comparator Rociletinib and second-generation Afatinib had levels below the limit of quantification (<0.08) [1]. Furthermore, Osimertinib's brain-to-plasma Cmax ratio was measured at 3.41, compared to 0.21 for Gefitinib [1].

| Evidence Dimension | Unbound brain-to-plasma partition coefficient (K_p,uu,brain) |

| Target Compound Data | 0.39 (Osimertinib) |

| Comparator Or Baseline | 0.02 (Gefitinib); <0.08 (Rociletinib/Afatinib) |

| Quantified Difference | Osimertinib achieves >19-fold higher unbound brain exposure than Gefitinib. |

| Conditions | In vivo murine pharmacokinetic models (oral administration at clinically relevant doses) |

Osimertinib is the mandatory benchmark compound for evaluating targeted therapies in orthotopic CNS xenograft and patient-derived xenograft (PDX) models of EGFR-mutated brain metastases.

Baseline Establishment for C797S Resistance Profiling

Osimertinib achieves its irreversible inhibition by forming a covalent bond with the Cys797 residue in the ATP-binding pocket of mutant EGFR [1]. Consequently, the acquired C797S mutation sterically and chemically abolishes this binding, shifting the IC50 of Osimertinib from ~11 nM into the micromolar range and rendering it inactive [2]. Because 1st- and 2nd-generation TKIs are already inactive against the background T790M mutation, Osimertinib is strictly required as the negative control/baseline compound when screening 4th-generation allosteric or reversible TKIs against engineered triple-mutant (e.g., Del19/T790M/C797S) cell lines [2].

| Evidence Dimension | Inhibitory efficacy against C797S/T790M mutants |

| Target Compound Data | Inactive (Loss of Cys797 covalent bond) |

| Comparator Or Baseline | 4th-generation TKIs (active); 1st/2nd-generation TKIs (inactive due to T790M) |

| Quantified Difference | Provides the definitive 'resistant baseline' for C797S-driven bypass assays. |

| Conditions | Engineered Ba/F3 or patient-derived cell lines harboring C797S mutations |

Laboratories developing next-generation EGFR inhibitors must procure Osimertinib to validate the C797S-dependent resistance mechanism of their novel pipeline candidates.

In Vivo Orthotopic CNS Metastasis Modeling

Due to its high unbound brain-to-plasma partition coefficient (K_p,uu,brain = 0.39), Osimertinib is the standard benchmark TKI for establishing and validating orthotopic xenograft models of EGFR-mutated brain metastases, where 1st- and 2nd-generation TKIs fail to achieve therapeutic exposure [1].

Fourth-Generation EGFR Inhibitor Screening

Osimertinib is a mandatory baseline compound for high-throughput screening of 4th-generation TKIs (e.g., allosteric inhibitors). It is used to validate the C797S resistance mechanism in engineered Ba/F3 cell lines, serving as the negative control for covalent binding failure [2].

Mutant-Selective Kinase Assay Calibration

Because of its ~43-fold selectivity for L858R/T790M over wild-type EGFR, Osimertinib is utilized to calibrate cell-free biochemical assays and cellular viability panels, ensuring that novel compounds are benchmarked against a non-WT-toxic standard [3].

References

- [1] Colclough, N., et al. 'Preclinical Comparison of the Blood–brain barrier Permeability of Osimertinib with Other EGFR TKIs.' Clinical Cancer Research 27.1 (2021): 189-201.

- [2] Thress, K. S., et al. 'Acquired EGFR C797S mutation mediates resistance to AZD9291 in non-small cell lung cancer harboring EGFR T790M.' Nature Medicine 21.6 (2015): 560-562.

- [3] Cross, D. A., et al. 'AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer.' Cancer Discovery 4.9 (2014): 1046-1061.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Drug Indication

TAGRISSO as monotherapy is indicated for: - the adjuvant treatment after complete tumour resection in adult patients with stage IB-IIIA non-small cell lung cancer (NSCLC) whose tumours have epidermal growth factor receptor (EGFR) exon 19 deletions or exon 21 (L858R) substitution mutations- the first-line treatment of adult patients NSCLC with activating EGFR mutations. - the treatment of adult patients with locally advanced or metastatic EGFR T790M mutation-positive NSCLC. TAGRISSO as monotherapy is indicated for: - the adjuvant treatment after complete tumour resection in adult patients with stage IB-IIIA non-small cell lung cancer (NSCLC) whose tumours have epidermal growth factor receptor (EGFR) exon 19 deletions or exon 21 (L858R) substitution mutations. - the first-line treatment of adult patients with locally advanced or metastatic NSCLC with activating EGFR mutations. - the treatment of adult patients with locally advanced or metastatic EGFR T790M mutation-positive NSCLC.

Livertox Summary

Drug Classes

Antineoplastic Agents

Mechanism of Action

Absorption Distribution and Excretion

Osimertinib is primarily eliminated through excretion in the feces (68%), to a lesser extent through urine (14%), while only 2% is excreted unchanged.

The mean volume of distribution at steady state is 918 L.

Oral clearance is 14.3 L/hr.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Dates

Attenuates the Function of Multidrug Resistance-Linked ATP-Binding Cassette

Transporter ABCB1 in Vitro. Mol Pharm. 2016 Jun 6;13(6):2117-25. doi:

10.1021/acs.molpharmaceut.6b00249. Epub 2016 May 19. PubMed PMID: 27169328.

2: Gautschi O, Aebi S, Heukamp LC. Successful AZD9291 Therapy Based on

Circulating T790M. J Thorac Oncol. 2015 Dec;10(12):e122-3. doi:

10.1097/JTO.0000000000000676. PubMed PMID: 26709490.

3: Remon J, Planchard D. AZD9291 in EGFR-mutant advanced non-small-cell lung

cancer patients. Future Oncol. 2015 Nov;11(22):3069-81. doi: 10.2217/fon.15.250.

Epub 2015 Oct 9. Review. PubMed PMID: 26450446.

4: Finlay MR, Anderton M, Ashton S, Ballard P, Bethel PA, Box MR, Bradbury RH,

Brown SJ, Butterworth S, Campbell A, Chorley C, Colclough N, Cross DA, Currie GS,

Grist M, Hassall L, Hill GB, James D, James M, Kemmitt P, Klinowska T, Lamont G,

Lamont SG, Martin N, McFarland HL, Mellor MJ, Orme JP, Perkins D, Perkins P,

Richmond G, Smith P, Ward RA, Waring MJ, Whittaker D, Wells S, Wrigley GL.

Discovery of a potent and selective EGFR inhibitor (AZD9291) of both sensitizing

and T790M resistance mutations that spares the wild type form of the receptor. J

Med Chem. 2014 Oct 23;57(20):8249-67. doi: 10.1021/jm500973a. Epub 2014 Oct 1.

PubMed PMID: 25271963.

5: Cross DA, Ashton SE, Ghiorghiu S, Eberlein C, Nebhan CA, Spitzler PJ, Orme JP,

Finlay MR, Ward RA, Mellor MJ, Hughes G, Rahi A, Jacobs VN, Red Brewer M,

Ichihara E, Sun J, Jin H, Ballard P, Al-Kadhimi K, Rowlinson R, Klinowska T,

Richmond GH, Cantarini M, Kim DW, Ranson MR, Pao W. AZD9291, an irreversible EGFR

TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer.

Cancer Discov. 2014 Sep;4(9):1046-61. doi: 10.1158/2159-8290.CD-14-0337. Epub

2014 Jun 3. PubMed PMID: 24893891; PubMed Central PMCID: PMC4315625.

Explore Compound Types